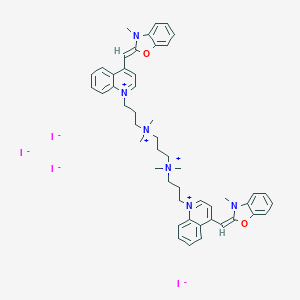

1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide

描述

YoYo-1 is an organic iodide salt and a cyanine dye. It has a role as a fluorochrome. It contains a YoYo-1(4+).

作用机制

Target of Action

YoYo-1 is a fluorogenic, bis-intercalating nucleic acid stain . Its primary target is double-stranded DNA (dsDNA) . The role of this target is crucial in the context of YoYo-1’s application, as it is widely used to image single DNA molecules in solution for biophysical studies .

Mode of Action

YoYo-1 interacts with its target, dsDNA, through a process known as bis-intercalation . In this process, YoYo-1 inserts itself between the base pairs of the DNA helix . This interaction results in a significant increase in the fluorescence intensity of YoYo-1 . Specifically, the intensity of fluorescence increases 3200 times upon binding to dsDNA .

Biochemical Pathways

The primary biochemical pathway affected by YoYo-1 is the fluorescence imaging pathway . When YoYo-1 binds to dsDNA, it enhances the fluorescence signal, making the DNA visible under fluorescence microscopy . This allows researchers to visualize and study the structure and behavior of DNA molecules .

Pharmacokinetics

It is known that yoyo-1 is impermeant to healthy cells with an intact plasma membrane

Result of Action

The binding of YoYo-1 to dsDNA results in a significant increase in fluorescence intensity . This enables the visualization of DNA molecules under a fluorescence microscope .

Action Environment

The action of YoYo-1 is influenced by several environmental factors. For instance, the fluorescence quantum yield of YoYo-1 is very small in water but enhances significantly upon binding to DNA . Furthermore, the fluorescence of YoYo-1 is also influenced by the polarity of the solvent . Additionally, the presence of other molecules, such as drugs, can affect the binding properties of YoYo-1 to dsDNA .

生化分析

Biochemical Properties

This process involves the insertion of YoYo-1 molecules between the base pairs of the DNA helix . Two binding modes of the dye to dsDNA have been distinguished: mono-intercalation and bis-intercalation . These interactions are characterized by distinct equilibrium constants .

Cellular Effects

The interaction of YoYo-1 with DNA can have significant effects on various types of cells and cellular processes. For instance, the binding of YoYo-1 to DNA can alter the DNA structure and rigidity

Molecular Mechanism

The molecular mechanism of YoYo-1 involves its intercalation into the DNA helix . This intercalation results in the underwinding of the DNA duplex, but does not significantly change the persistence length . Two major mechanisms have been proposed to explain why YoYo-1 is not fluorescent in polar solvents but is fluorescent when intercalated in the DNA base pairs. The first one is intramolecular charge transfer and the second is intermolecular charge transfer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of YoYo-1 can change over time. For instance, the contour length of DNA increases linearly with about 38% increase at full saturation of 1 YoYo-1 per 4 base pairs of DNA . Furthermore, YoYo-1 introduces supercoiling in closed circular DNA .

Subcellular Localization

The subcellular localization of YoYo-1 is primarily within the nucleus, due to its role as a DNA stain

属性

IUPAC Name |

3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H58N6O2.4HI/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49;;;;/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3;4*1H/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRMZXFOOGQMFA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)/C=C\7/N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H58I4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030161 | |

| Record name | YOYO-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Molecular Probes MSDS] | |

| Record name | YOYO-1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143413-85-8 | |

| Record name | YOYO-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YOYO-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YOYO-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B34829IG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

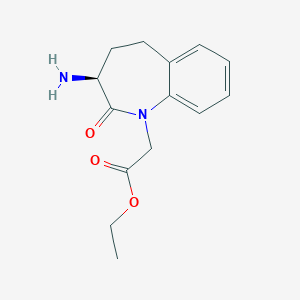

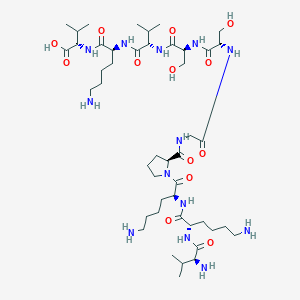

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does YOYO-1 interact with DNA?

A1: YOYO-1 interacts with DNA primarily through intercalation [, , , ]. This means the dye molecule inserts itself between the DNA base pairs. There is evidence suggesting YOYO-1 can exhibit two intercalation modes: mono-intercalation and bis-intercalation, with the latter involving two consecutive mono-intercalation events [].

Q2: What happens to YOYO-1’s fluorescence upon binding DNA?

A2: YOYO-1 exhibits a significant increase in fluorescence intensity upon binding to DNA [, ]. This property makes it a sensitive tool for DNA detection and quantification.

Q3: Does YOYO-1 binding affect DNA structure?

A3: YOYO-1 binding can influence DNA structure. Studies have shown that it can cause:

- DNA unwinding: Intercalation leads to an unwinding of the DNA helix [, ].

- Contour length increase: The intercalation of YOYO-1 molecules increases the overall contour length of the DNA molecule [, , ].

- Persistence length effects: While some studies suggest YOYO-1 binding does not significantly affect DNA persistence length [, ], others have observed a decrease in persistence length with increased YOYO-1 binding []. This discrepancy may be attributed to differing experimental conditions and techniques.

- DNA condensation: At high concentrations or under specific conditions, YOYO-1 can induce DNA condensation [, ].

Q4: Can YOYO-1 be used to study DNA dynamics?

A4: Yes, YOYO-1 fluorescence can be used to probe DNA dynamics. For example, changes in fluorescence anisotropy decay kinetics can provide information on the segmental mobility of DNA molecules in the presence of binding partners [].

Q5: Does YOYO-1 interfere with other DNA-binding molecules?

A5: YOYO-1 can compete with other DNA-binding molecules, such as therapeutic drugs, for binding sites on the DNA molecule. This competition can potentially alter the efficacy of these drugs [].

Q6: What is the molecular formula and weight of YOYO-1?

A6: YOYO-1 has the molecular formula C51H54I4N4O6 and a molecular weight of 1270.66 g/mol.

Q7: Is there spectroscopic data available for YOYO-1?

A7: Yes, YOYO-1 exhibits characteristic spectroscopic properties:

- Absorption Spectrum: YOYO-1 absorbs light maximally in the blue region of the spectrum, exhibiting a blue shift upon binding to DNA [, ].

- Fluorescence Spectrum: YOYO-1 emits green fluorescence upon excitation, with a significant enhancement in fluorescence intensity upon binding to DNA [, ].

Q8: Does ionic strength affect YOYO-1’s binding to DNA?

A8: Yes, YOYO-1’s binding affinity for DNA is sensitive to ionic strength. Higher ionic strengths generally weaken the binding interaction and can lead to faster dissociation of the dye from DNA [].

Q9: Can YOYO-1 be used in flow cytometry?

A9: Yes, YOYO-1 is compatible with flow cytometry and can be used to analyze and quantify DNA content in cells, including marine prokaryotes [, ].

Q10: What are the common applications of YOYO-1 in DNA research?

A10: YOYO-1 finds use in a variety of DNA research applications, including:

- DNA visualization: It allows for direct visualization of single DNA molecules using fluorescence microscopy [, , , ].

- DNA quantification: The fluorescence enhancement upon DNA binding makes it suitable for quantifying DNA concentration [, ].

- DNA analysis: YOYO-1 is employed in techniques like optical DNA mapping to study long-range DNA structure and identify genomic variations [].

- Study of DNA-protein interactions: It can be used to investigate the binding of proteins to DNA and the resulting structural changes in DNA [, ].

- Cell viability assays: YOYO-1 can be used in dye exclusion assays to assess cell viability, as it only enters cells with compromised membranes [].

Q11: Can YOYO-1 be used to study DNA replication?

A11: Yes, YOYO-1 can be combined with techniques like DNA combing to visualize and analyze DNA replication forks and origins of replication at the single-molecule level [].

Q12: Can YOYO-1 be used to study DNA damage?

A12: YOYO-1 has been used in conjunction with optical DNA mapping to map DNA damage sites induced by cytotoxic drugs like etoposide [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

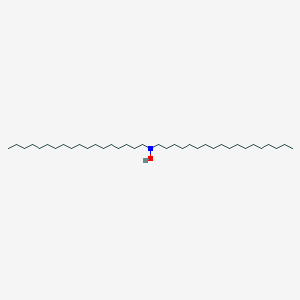

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)

![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)